molecular formula C33H39N5O3S B11962152 N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11962152
M. Wt: 585.8 g/mol
InChI Key: ONKOXBJQMNTBIS-ALQBTCKLSA-N
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Description

N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that features a combination of phenolic, triazole, and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the hydrazide: Starting with the appropriate acyl chloride and hydrazine hydrate under reflux conditions.

    Synthesis of the triazole moiety: Utilizing a cyclization reaction involving the appropriate aryl amine and a diazotization reaction.

    Condensation reaction: Combining the hydrazide and triazole intermediates under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to quinones.

    Reduction: The hydrazide group can be reduced to amines.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry or as a building block for more complex molecules.

    Biology: Potential use as an enzyme inhibitor or in the study of biological pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide would depend on its specific application. For example:

    Biological activity: It may interact with specific enzymes or receptors, inhibiting their function or modulating signaling pathways.

    Chemical reactivity: The compound’s functional groups may participate in various chemical reactions, influencing its behavior in different environments.

Comparison with Similar Compounds

Similar Compounds

  • **N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • **N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

This compound’s uniqueness lies in its combination of functional groups, which may confer specific reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of stability, reactivity, or therapeutic potential.

Properties

Molecular Formula

C33H39N5O3S

Molecular Weight

585.8 g/mol

IUPAC Name

N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C33H39N5O3S/c1-21-9-13-24(14-10-21)38-30(23-11-15-25(41-8)16-12-23)36-37-31(38)42-20-28(39)35-34-19-22-17-26(32(2,3)4)29(40)27(18-22)33(5,6)7/h9-19,40H,20H2,1-8H3,(H,35,39)/b34-19+

InChI Key

ONKOXBJQMNTBIS-ALQBTCKLSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)C4=CC=C(C=C4)OC

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)C4=CC=C(C=C4)OC

Origin of Product

United States

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